Ethyl 3-cyano-3-phenylbutanoate
Overview
Description
Ethyl 3-cyano-3-phenylbutanoate is a chemical compound that is an important intermediate in the synthesis of various pharmaceuticals. While the provided papers do not directly discuss ethyl 3-cyano-3-phenylbutanoate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding ethyl 3-cyano-3-phenylbutanoate.
Synthesis Analysis
The synthesis of related cyano compounds involves various chemical reactions. For instance, ethyl cyanoethylphenylacetate, a related compound, is synthesized from benzyl cyanide and diethyl carbonate using sodium ethanolate and ethyl bromide . Similarly, ethyl (R)-4-cyano-3-hydroxybutanoate is synthesized using chemical and enzymatic approaches, highlighting the importance of biocatalysts such as halohydrin dehalogenase and nitrilase . These methods could potentially be adapted for the synthesis of ethyl 3-cyano-3-phenylbutanoate.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy, and its crystal structure was determined, showing the enamine tautomer with specific bond distances . These techniques could be applied to determine the molecular structure of ethyl 3-cyano-3-phenylbutanoate.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions such as N≡π and O≡π, as well as hydrogen bonding, which influence the crystal packing . Additionally, the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been studied, revealing the reaction products and rate coefficients . These findings can provide insights into the reactivity and stability of ethyl 3-cyano-3-phenylbutanoate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and the interactions they undergo. For instance, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates is influenced by nonhydrogen bonding interactions . The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate provides information on its thermal stability and decomposition products . These properties are crucial for the practical application of ethyl 3-cyano-3-phenylbutanoate in pharmaceutical synthesis.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 3-cyano-3-phenylbutanoate plays a crucial role as an intermediate in the synthesis of various compounds. It has been used to synthesize a range of benzo[h]quinazolines, triazole, and tetrazole derivatives. These compounds are synthesized from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, showcasing the reactivity and versatility of the cyanoester in forming complex molecules with potential psychotropic activity (Grigoryan et al., 2011). Similarly, the compound has been involved in the synthesis of antineoplastic (anti-cancer) compounds, indicating its significance in medicinal chemistry (Markosyan et al., 2014).
Crystal Packing and Interactions
The crystal packing of certain derivatives of ethyl 3-cyano-3-phenylbutanoate involves unique non-hydrogen bonding interactions like N⋯π and O⋯π interactions. These interactions contribute to the stabilization of the crystal structure, offering insights into the design of new materials and compounds (Zhang et al., 2011).
Biocatalysis and Enantioselective Synthesis
The compound is pivotal in biocatalysis, serving as a precursor for the synthesis of enantiomerically pure compounds. Enzymatic approaches have been employed to prepare both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, demonstrating the compound's utility in producing enantiomerically pure substances for pharmaceutical applications. The enantiomers have been prepared in high yield and enantiomeric excess, indicating the efficiency and precision of biocatalytic methods (Jin & Zhang, 2011).
Asymmetric Reduction and Stereoselectivity
Ethyl 3-cyano-3-phenylbutanoate's derivatives have been used to study asymmetric reduction processes. Saccharomyces cerevisiae immobilized in calcium alginate beads with double gel layers has been employed for the asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate, achieving high chemical yield, de, and enantiomeric excess. The study of these processes is crucial for the development of enantioselective synthetic methods in pharmaceutical chemistry (Milagre et al., 2006).
Safety And Hazards
The safety information for Ethyl 3-cyano-3-phenylbutanoate indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
ethyl 3-cyano-3-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGTAIDMGEZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-3-phenylbutanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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